

The Dual PPARα/y Agonist Reglitazar: A Foundational Guide to its Therapeutic Potential

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Reglitazar, also known as Ragaglitazar, is a potent dual agonist of the peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ).[1][2][3] As a member of the "glitazar" class of compounds, it was developed to concurrently address both the dyslipidemia and hyperglycemia characteristic of type 2 diabetes and the metabolic syndrome. By activating both PPARα and PPARγ, **Reglitazar** modulates the expression of a wide array of genes involved in lipid and glucose metabolism, offering a multi-faceted approach to treating these complex metabolic disorders.[1][2] This technical guide provides an in-depth overview of the foundational research on **Reglitazar**, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used in its evaluation.

Chemical and Physical Properties

Reglitazar is a non-thiazolidinedione compound, distinguishing it from earlier classes of PPARy agonists. Its chemical and physical properties are summarized below.



Property	Value	Source
IUPAC Name	4-[[4-[2-(5-methyl-2-phenyl- 1,3-oxazol-4- yl)ethoxy]phenyl]methyl]-1,2- oxazolidine-3,5-dione	PubChem CID: 154000
Molecular Formula	C22H20N2O5	PubChem CID: 154000
Molecular Weight	392.4 g/mol	PubChem CID: 154000
Synonyms	Ragaglitazar, JTT-501, NNC 61-0029, DRF(-)2725	

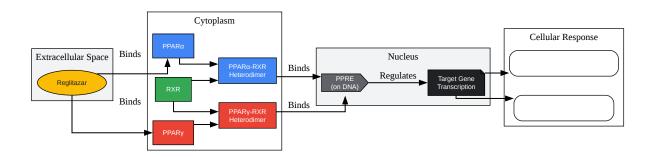
Mechanism of Action: Dual PPARα/y Activation

Reglitazar exerts its therapeutic effects by binding to and activating both PPARα and PPARγ nuclear receptors. These receptors form heterodimers with the retinoid X receptor (RXR) and subsequently bind to peroxisome proliferator hormone response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.

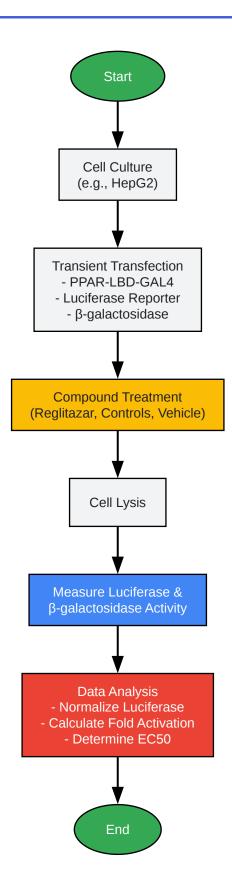
- PPARy Activation: Primarily expressed in adipose tissue, PPARy is a key regulator of
 adipogenesis, lipid storage, and insulin sensitivity. Activation of PPARy by Reglitazar
 promotes the differentiation of preadipocytes into mature fat cells, which can safely store free
 fatty acids, thus reducing their levels in the circulation and in non-adipose tissues like the
 liver and muscle. This "lipid-stealing" effect is a major contributor to improved insulin
 sensitivity.
- PPARα Activation: Predominantly found in the liver, heart, and skeletal muscle, PPARα is a
 major regulator of fatty acid catabolism. Its activation by Reglitazar leads to the upregulation
 of genes involved in fatty acid uptake, β-oxidation, and triglyceride clearance. This results in
 a significant reduction in circulating triglycerides and an increase in high-density lipoprotein
 (HDL) cholesterol.

The dual activation of both receptors by **Reglitazar** provides a comprehensive approach to managing the multifaceted nature of diabetic dyslipidemia and insulin resistance.









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References

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